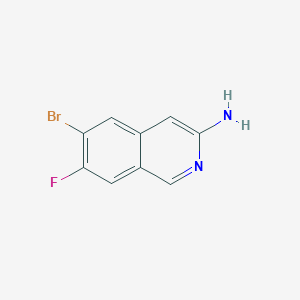

6-Bromo-7-fluoroisoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2 |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

6-bromo-7-fluoroisoquinolin-3-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13) |

InChI Key |

UAPDNFWOJAITBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1Br)F)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Bromo-7-fluoroisoquinolin-3-amine chemical building blocks for drug discovery

Technical Guide: 6-Bromo-7-fluoroisoquinolin-3-amine in Drug Discovery

Executive Summary

6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2143040-28-0) has emerged as a high-value heterocyclic scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors targeting the Wnt signaling pathway and DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A).

This guide dissects the molecule’s utility as a "privileged structure," offering a detailed analysis of its synthesis, reactivity profile, and application in structure-activity relationship (SAR) campaigns. By leveraging the orthogonal reactivity of the C6-bromide and the C3-amine, alongside the metabolic blocking capability of the C7-fluorine, researchers can rapidly access diverse chemical space.

Structural Analysis & Pharmacophore Properties

The 6-bromo-7-fluoroisoquinolin-3-amine scaffold is not merely a structural spacer; it is a functional pharmacophore designed to address specific liabilities in drug candidates.

| Feature | Position | Chemical Function | Medicinal Chemistry Role |

| Primary Amine | C3 | H-bond donor/acceptor | Critical for hinge-binding in kinases; precursor for ureas/amides. |

| Bromide | C6 | Electrophilic handle | Site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to extend the carbon skeleton. |

| Fluorine | C7 | Electronic modulator | Lowers the pKa of the isoquinoline nitrogen; blocks metabolic oxidation at the electron-rich C7 position. |

| Isoquinoline Core | Scaffold | Flat, aromatic system | Provides |

The "Fluorine Effect" at C7

The C7 position in isoquinolines is historically prone to oxidative metabolism (cytochrome P450-mediated hydroxylation). Substitution with fluorine at this position serves two purposes:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to enzymatic cleavage, significantly extending the half-life (

) of the parent compound. -

Electronic Tuning: The inductive electron-withdrawing effect (-I) of the fluorine atom reduces the electron density of the aromatic ring, potentially increasing the acidity of the C3-amine protons, thereby strengthening H-bond interactions with backbone carbonyls (e.g., in the kinase hinge region).

Synthetic Routes & Methodology

The synthesis of 3-aminoisoquinolines substituted at the 6- and 7-positions requires a strategy that avoids the formation of regioisomers. The most robust industrial route, supported by patent literature (e.g., US10604514B2), utilizes a cyclization of functionalized benzonitriles.

Protocol A: The Dinitrile Cyclization Route (Recommended)

This route is preferred for its scalability and regiocontrol.

Step 1: Precursor Assembly

-

Starting Material: 4-Bromo-3-fluorobenzaldehyde.

-

Reagents: Malononitrile, Base (Piperidine).

-

Mechanism: Knoevenagel condensation followed by reduction/functionalization to generate 2-(cyanomethyl)-4-bromo-5-fluorobenzonitrile .

Step 2: Acid-Mediated Cyclization

-

Reagents: HBr in Acetic Acid or anhydrous HCl in Dioxane.

-

Procedure:

-

Dissolve the dinitrile intermediate in anhydrous solvent (EtOAc or Dioxane).

-

Bubble dry HBr gas at 0–5°C until saturation.

-

Allow the mixture to warm to RT and stir for 4–6 hours.

-

The intermediate imidoyl bromide cyclizes to form the isoquinoline core.

-

Workup: Basify carefully with

to liberate the free amine.

-

Step 3: Purification

-

Recrystallization from EtOH/Water or column chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

Figure 1: General synthetic workflow for the preparation of the target scaffold.

Functionalization Strategies for Library Generation

Once the scaffold is in hand, the "orthogonal reactivity" allows for the parallel synthesis of diverse libraries.

Strategy 1: C3-Amine Derivatization (The "Head")

The C3-amine is the primary vector for establishing H-bond networks.

-

Amide Coupling: React with carboxylic acids using HATU/DIPEA to form amide linkers.

-

Urea Formation: React with isocyanates or carbamoyl chlorides to access urea derivatives (common in kinase inhibitors like Sorafenib analogs).

-

Buchwald-Hartwig N-Arylation: Coupling with aryl halides to form bi-aryl amines. Note: This requires selective catalysis to avoid reacting the C6-bromide.

Strategy 2: C6-Bromide Cross-Coupling (The "Tail")

The C6-bromide is an excellent handle for extending the molecule into the hydrophobic pocket of the target protein.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

-

Sonogashira: Coupling with terminal alkynes to introduce rigid linkers.

Visualization: Divergent Synthesis Logic

Figure 2: Orthogonal functionalization strategy for SAR exploration.

Case Study: Wnt/DYRK1A Inhibition

Recent patent literature (e.g., US10604514B2) highlights this scaffold's role in inhibiting DYRK1A , a kinase implicated in the neurodevelopmental defects of Down syndrome and the pathology of Alzheimer's disease.

-

Mechanism: The isoquinoline nitrogen and the C3-amine (or its amide derivative) form a donor-acceptor motif that anchors the molecule to the kinase hinge region (typically Val306/Glu303 in DYRK1A).

-

Selectivity: The 7-fluoro substituent aids in distinguishing DYRK1A from the closely related CLK kinases by subtly altering the electrostatic potential of the binding face.

Quality Control & Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

-

Solubility: Soluble in DMSO, DMF, and warm Ethanol. Sparingly soluble in water.

-

Safety:

-

Hazard: Irritant (H315, H319, H335).

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

-

References

- Preparation of 6-(5-membered heteroaryl)isoquinolin-3-yl carboxamides and use thereof.

-

Isoquinolin-3-yl carboxamides and preparation and use thereof. Source: WO Patent 2017/189829 A1 (2017).[1] URL: Relevance: Provides detailed experimental procedures for the synthesis and purification of the scaffold.

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] Relevance: Discusses the general chemical properties and reactivity of 3-aminoisoquinoline derivatives.

-

A Versatile Synthesis of Substituted Isoquinolines. Source: Myers Research Group, Harvard University. URL:[Link] Relevance: Establishes the foundational methodology for constructing substituted isoquinoline rings from benzonitrile precursors.

Sources

6-Bromo-7-fluoroisoquinolin-3-amine solubility in DMSO and methanol

An In-Depth Technical Guide Solubility Profiling of 6-Bromo-7-fluoroisoquinolin-3-amine in DMSO and Methanol: A Methodological Framework

Abstract

Introduction: The Criticality of Solubility Measurement

In the realm of drug discovery, aqueous solubility is a key determinant of a compound's potential for oral bioavailability.[1] However, solubility in organic solvents like DMSO and methanol is equally critical for practical laboratory operations. Poor solubility can lead to significant challenges, including:

-

Inaccurate Screening Data: Compound precipitation in assay buffers can lead to false negatives or unreliable concentration-response curves.

-

Difficulties in Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving good yields and purity.

-

Formulation and Development Hurdles: Understanding solubility is the first step in developing a viable formulation for preclinical and clinical studies.[2]

This guide addresses the specific case of 6-Bromo-7-fluoroisoquinolin-3-amine, providing the necessary scientific framework to characterize its solubility profile accurately.

Foundational Concepts: Solvent Properties and Solubility Theory

A rigorous determination of solubility requires an understanding of both the solvents and the theoretical types of solubility that can be measured.

Solvent Characteristics

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is renowned for its exceptional solvating power, capable of dissolving a vast array of both polar and nonpolar compounds.[3] Its high boiling point (189 °C) and miscibility with water and many organic solvents make it the standard for creating high-concentration stock solutions for compound libraries.[4][5]

-

Methanol (MeOH): As the simplest polar protic solvent, methanol is widely used in organic synthesis, recrystallization, and as a mobile phase component in chromatography.[6][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to dissolve a different spectrum of compounds compared to DMSO.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can refer to two distinct thermodynamic states, and the experimental method dictates which one is measured.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the dissolved solute is in equilibrium with an excess of the solid (crystalline) material.[9] This value is independent of time (once equilibrium is reached) and represents the most stable state. The "gold standard" for its determination is the shake-flask method.[10]

-

Kinetic Solubility: This is often measured in early drug discovery. It is determined by adding a concentrated DMSO stock solution of a compound to an aqueous or organic medium and observing the concentration at which precipitation occurs.[11] The resulting value can be higher than the thermodynamic solubility because the energy required to break apart an existing crystal lattice has been bypassed, potentially leading to a supersaturated, metastable solution.[9][12] This measurement is highly dependent on the protocol parameters, such as incubation time and the rate of addition.[13]

Understanding this distinction is crucial, as kinetic solubility may overestimate the amount of compound that can be dissolved from a solid form.[14]

Experimental Strategy: A Tiered Approach to Solubility Determination

We propose a structured, multi-tiered approach to efficiently and accurately determine the solubility of 6-Bromo-7-fluoroisoquinolin-3-amine. This workflow ensures that resources are used effectively, starting with a simple assessment and progressing to a highly quantitative, validated method.

Caption: A tiered workflow for solubility determination.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. The use of calibrated equipment, pure materials, and a validated analytical method like HPLC with a proper calibration curve is essential for trustworthiness.[15]

Materials and Equipment

-

6-Bromo-7-fluoroisoquinolin-3-amine (solid, >98% purity)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (HPLC grade, ≥99.9%)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and 0.22 µm PVDF syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.

Causality Behind Choices:

-

Excess Solid: Adding a visible excess of the compound ensures that the solution becomes saturated and reaches equilibrium with the solid phase.

-

Extended Equilibration (24-48h): Many organic compounds, particularly crystalline ones, dissolve slowly. A long incubation period with constant agitation is necessary to ensure true thermodynamic equilibrium is reached.[16]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

-

Phase Separation: It is crucial to completely remove all undissolved solid particles before analysis. Any remaining solids will dissolve upon dilution, leading to an overestimation of solubility.[17] Centrifugation followed by filtration through a low-binding filter (like PVDF) is a robust method.[16][18]

Step-by-Step Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of 6-Bromo-7-fluoroisoquinolin-3-amine into a 2 mL glass vial. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 to 48 hours. After this period, a visible excess of solid should remain.

-

Phase Separation:

-

Allow the vials to stand for 1 hour to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.

-

-

Dilution & Analysis: The filtered saturated solution must be diluted to fall within the linear range of the HPLC calibration curve. Perform a precise dilution (e.g., 1:100 or 1:1000) with the appropriate solvent. Analyze the diluted sample via HPLC as described in Protocol 2.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides the means to accurately quantify the compound's concentration in the saturated solution obtained from Protocol 1.

Causality Behind Choices:

-

Calibration Curve: A multi-point calibration curve using standards of known concentration is the cornerstone of a validated analytical method. It establishes the relationship between the instrument response (peak area) and concentration, ensuring the quantification of the unknown sample is accurate and not based on a single-point estimation.[19][20]

-

UV Detection: Isoquinoline systems are typically chromophoric, making UV detection a simple and effective choice for HPLC analysis. The detection wavelength should be set at the absorbance maximum (λmax) of the compound for optimal sensitivity.

Caption: Logic of HPLC quantification via external standard calibration.

Step-by-Step Procedure:

-

Prepare a Primary Stock Solution: Accurately weigh ~10 mg of 6-Bromo-7-fluoroisoquinolin-3-amine and dissolve it in a known volume (e.g., 10.0 mL) of solvent (DMSO or Methanol) in a volumetric flask to create a 1 mg/mL stock solution.

-

Prepare Calibration Standards: Perform serial dilutions of the primary stock solution to create a series of at least five standards with concentrations spanning the expected sample concentration (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

HPLC Analysis:

-

Inject each standard into the HPLC system and record the peak area at the compound's λmax.

-

Generate a calibration curve by plotting peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 indicates good linearity.

-

-

Sample Analysis: Inject the diluted saturated sample (from Protocol 1) and record its peak area.

-

Calculation:

-

Use the regression equation to calculate the concentration of the diluted sample: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope.

-

Calculate the original solubility by multiplying this concentration by the dilution factor: Solubility (mg/mL) = (Calculated Concentration / 1000) * Dilution Factor.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: Thermodynamic Solubility of 6-Bromo-7-fluoroisoquinolin-3-amine at 25 °C

| Solvent | Replicate | Solubility (mg/mL) | Solubility (Molar*) | Observations |

|---|---|---|---|---|

| DMSO | 1 | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| 2 | [Calculated Value] | [Calculated Value] | ||

| 3 | [Calculated Value] | [Calculated Value] | ||

| Average ± SD | [Value] | [Value] | ||

| Methanol | 1 | [Calculated Value] | [Calculated Value] | [e.g., Clear solution] |

| 2 | [Calculated Value] | [Calculated Value] | ||

| 3 | [Calculated Value] | [Calculated Value] |

| | Average ± SD | [Value] | [Value] | |

*Note: Molar solubility is calculated using the molecular weight of 6-Bromo-7-fluoroisoquinolin-3-amine (241.05 g/mol ).

Conclusion

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Avdeef, A. (2007). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Methanol. DCCEEW Website. [Link]

-

Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Bergström, C. A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Acme-Hardesty. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Acme-Hardesty Website. [Link]

-

Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

-

Purosolv. (2025). The Role of Methanol in Pharma-Grade Compound Extraction. Purosolv Website. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. ChromForum. [Link]

-

Britannica. (2026). Methanol. Britannica Website. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]

-

Persky, A. M., & Pollack, G. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma Website. [Link]

-

Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. reachever.com [reachever.com]

- 5. Applications of DMSO [chemdiv.com]

- 6. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]

- 7. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. enamine.net [enamine.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. raytor.com [raytor.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

Technical Guide & Safety Assessment: 6-Bromo-7-fluoroisoquinolin-3-amine

The following technical guide serves as a comprehensive safety and application manual for 6-Bromo-7-fluoroisoquinolin-3-amine . It integrates Material Safety Data Sheet (MSDS/SDS) standards with advanced experimental context for drug discovery professionals.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound represents a high-value "linchpin" scaffold in medicinal chemistry.[1] The presence of orthogonal halogen handles (6-Br, 7-F) combined with a 3-amino group allows for precise, multi-vector functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) targeting kinases or GPCRs.[1]

| Property | Specification |

| Chemical Name | 6-Bromo-7-fluoroisoquinolin-3-amine |

| CAS Number | 2143040-28-0 [1] |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| SMILES | Nc1cc2cc(F)c(Br)cc2cn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

| Melting Point | Not experimentally determined; Analog predicted: >180°C |

Part 2: Hazard Identification & Safety Assessment (GHS)[1]

Note: As a specific research intermediate, full toxicological data is limited. The following classification is derived via Read-Across Methodology from structurally homologous halogenated isoquinolin-3-amines (e.g., 6-bromoisoquinolin-3-amine).

GHS Classification[1]

-

Acute Toxicity, Oral: Category 4 (H302)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Hazard Statements & Precautionary Logic

-

H302: Harmful if swallowed.[1][4] Rationale: Isoquinoline alkaloids often exhibit biological activity affecting the CNS or cardiovascular system.[1]

-

H315/H319: Causes skin/eye irritation.[1][2][4][5] Rationale: The primary amine (-NH₂) is basic and nucleophilic, capable of reacting with mucosal membranes.[1]

-

H335: May cause respiratory irritation.[1][3][4][5] Rationale: Fine dusts of heterocyclic amines are known respiratory sensitizers.[1]

Signal Word: WARNING

Part 3: Handling, Storage, & Stability Protocol[1][5]

Storage Architecture

To maintain the integrity of the C-Br bond and prevent oxidation of the amine, strict environmental control is required.[1]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The electron-rich amino group is susceptible to slow oxidation in air.[1]

-

Light: Protect from light.[1][4] Halogenated aromatics can undergo slow photodehalogenation or radical degradation upon UV exposure [2].[1]

Experimental Handling Workflow

The following diagram outlines the decision logic for safe handling and PPE selection based on the operation scale.

Figure 1: Risk-based handling workflow. Note the escalation to fume hoods for larger quantities due to potential respiratory irritation (H335).

Part 4: Emergency Response Protocols

| Incident | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids.[1] | Basic amines can cause corneal saponification; immediate dilution is critical to prevent permanent opacity.[1] |

| Skin Contact | Wash with soap and water.[1][3][4][5][6] Do NOT use ethanol.[1] | Ethanol may increase skin permeability, enhancing systemic absorption of the halogenated heterocycle [3].[1] |

| Inhalation | Move to fresh air.[1][3][2][4][5] Administer O₂ if breathing is labored.[1][5] | Halogenated dusts can induce bronchospasm.[1] |

| Fire | Use CO₂, dry chemical, or foam.[1][5][6] | Combustion emits toxic fumes: NOₓ, HF, HBr.[1] Self-Contained Breathing Apparatus (SCBA) is mandatory. |

Part 5: Senior Scientist Application Guide[1]

Chemo-Selective Functionalization Strategy

For drug development, this molecule is a "tri-functional" scaffold.[1] The order of operations is critical to avoid side reactions.

-

C6-Bromine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C3-Amine: A handle for amide coupling or urea formation.[1] It is generally nucleophilic but less so than an alkyl amine due to resonance into the isoquinoline ring.[1]

-

C7-Fluorine: The least reactive.[1] Typically stable, but can serve as a site for SₙAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently activated (e.g., by N-oxidation or protonation) and forcing conditions are used.[1]

Validated Protocol: C6-Selective Suzuki Coupling

Objective: To attach an aryl group at C6 without affecting the C7-F or C3-NH₂.[1]

Reagents:

-

Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Chosen for robustness against basic amines.[1]

-

Base: K₂CO₃ (3.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why? Pd(0) species are oxygen-sensitive.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.[1]

-

Solvation: Add degassed solvent via syringe.[1]

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine. The 3-amine may make the product slightly polar; ensure the aqueous layer is not too acidic to prevent product loss as a salt.[1]

Functionalization Logic Map[1]

Figure 2: Chemo-selective functionalization map.[1] The Blue path (C6-Br) is the standard first-step modification in SAR campaigns.[1]

References

-

BLD Pharm. (2025).[1] 6-Bromo-7-fluoroisoquinolin-3-amine Product Page. Retrieved from

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 6-Bromoisoquinoline. Retrieved from

-

ChemicalBook. (2025).[1][2][5][6] 6-Bromo-7-fluoroquinoline Safety Data. Retrieved from

-

BenchChem. (2025).[1][5][7] Substituted Quinoline Derivatives in Drug Discovery. Retrieved from

Sources

- 1. CAS 891785-30-1: 6-Bromo-3-fluoroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromo-7-fluoroisoquinolin-3-amine

Executive Summary & Strategic Analysis

The substrate 6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2225879-25-2) presents a unique set of electronic and steric challenges for palladium-catalyzed cross-coupling. As a core intermediate in the synthesis of kinase inhibitors (e.g., DYRK1A, CLK1, and Wnt pathway modulators), efficient functionalization at the C6 position is critical.

Structural Challenges

-

Catalyst Poisoning (C3-Amine): The primary challenge is the free amine at position 3. In standard Pd/PPh3 systems, this basic nitrogen can coordinate to the unsaturated Pd(0) or Pd(II) species, forming off-cycle resting states that arrest turnover.

-

Electronic Deactivation (Isoquinoline Core): The electron-deficient nature of the isoquinoline ring, further pulled by the C7-fluorine, makes the C6-bromide an excellent electrophile for oxidative addition. However, this same electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) at the C7-F position if harsh bases (e.g., alkoxides) are used.

-

Ortho-Fluorine Effect: The C7-fluorine atom provides an inductive withdrawing effect that activates the C6-Br bond, but it also imposes steric demand that necessitates smaller or flexible ligands for optimal transmetallation.

Strategic Solution

To bypass protection/deprotection steps, this guide prioritizes Direct Coupling using dialkylbiaryl phosphine ligands (Buchwald-type). These bulky, electron-rich ligands (e.g., XPhos, APhos) serve two functions:

-

Steric Bulk: Prevents the substrate's C3-amine from coordinating to the metal center.

-

Electron Density: Facilitates rapid oxidative addition into the electron-poor C-Br bond.

Mechanistic Workflow & Decision Logic

The following flowchart illustrates the decision logic for optimizing the coupling reaction, distinguishing between "Standard" and "Difficult" coupling partners.

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the boronic acid partner.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Recommended for: Simple aryl boronic acids, initial scale-up, and cost-sensitive campaigns.

Rationale: This method utilizes Pd(dppf)Cl2 , a robust ferrocenyl catalyst that resists dechelation. The use of a mild carbonate base prevents SNAr side reactions at the C7-fluorine position.

Materials:

-

Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 equiv)

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

-

Base: 2M aq. K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate, boronic acid, and Pd(dppf)Cl2.

-

Inert: Seal the vial and purge with N2 or Ar for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane and 2M K2CO3 solution via syringe.

-

React: Heat the mixture to 90 °C for 4–16 hours.

-

Note: Monitor by LCMS.[1] The free amine may cause slight tailing; use a modifier (0.1% Formic Acid) in the mobile phase.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar due to the amine/isoquinoline nitrogen.

Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended for: Heteroaryl boronic acids, low-reactivity partners, or when Method A fails.

Rationale: This method uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky XPhos ligand creates a protective shell around the Pd center, preventing the C3-amine from poisoning the catalyst. The precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Materials:

-

Substrate: 6-Bromo-7-fluoroisoquinolin-3-amine (1.0 equiv)

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: 0.5 M aq. K3PO4 (3.0 equiv)

-

Solvent: THF or 2-MeTHF (0.1 M)

Step-by-Step Procedure:

-

Charge: Add substrate, boronic partner, and XPhos Pd G3 to the vessel.

-

Solvate: Add THF and the aqueous K3PO4 solution.

-

React: Heat to 60–80 °C .

-

Insight: This system is highly active; conversion often completes within 1–4 hours.

-

-

Workup: Standard extraction (EtOAc/Water).

-

Scavenging (Optional): If Pd residues persist (dark color), treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their specific remedies for this scaffold.

| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| No Reaction | Recovered Starting Material (SM) | Catalyst poisoning by free amine. | Switch to Method B (XPhos/SPhos). Increase temp to 100°C. |

| Protodebromination | Mass = SM - Br + H | Reductive elimination of H-Pd-Ar. | Use dry solvents (anhydrous Dioxane). Switch base to Cs2CO3. |

| Defluorination | Mass = Product - F + OH/OMe | SNAr at C7 due to strong base. | Avoid alkoxides (NaOtBu). Use weak bases (K2CO3, K3PO4). Lower temp. |

| Homocoupling | Boronic acid dimer | Oxidation of boronic acid. | Rigorous degassing (sparge Ar for 10 min). Reduce O2 exposure. |

| Low Solubility | Precipitation in reaction | Scaffold aggregation. | Use DMF or DMAc as cosolvent (10-20%). |

The "Fluorine Effect" Warning

The C7-fluorine is not inert . Under highly basic conditions (e.g., NaH, KOtBu) or high temperatures (>120°C) in nucleophilic solvents (MeOH), the fluorine can be displaced. Always verify the integrity of the C-F bond in the final product using 19F NMR (typically -110 to -130 ppm depending on substitution).

Pathway Visualization: Catalytic Cycle

Understanding the competition between the substrate's amine and the ligand is key to success.

Figure 2: Simplified catalytic cycle highlighting the off-cycle catalyst poisoning pathway (red) which is mitigated by using bulky ligands like XPhos.

References

- Source: WIPO Patent WO2017189829A1. "Isoquinolin-3-yl carboxamides and preparation and use thereof.

-

Buchwald-Hartwig Prec

- Source:Chemical Science, 2011, 2, 57-68. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."

- Relevance: Establishes the superiority of dialkylbiaryl phosphines (XPhos, RuPhos)

-

URL:[Link]

-

Suzuki-Miyaura Coupling of Heterocyclic Chlorides and Bromides

- Source:Tetrahedron, 2002, 58(48), 9633-9695. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."

- Relevance: Comprehensive review of conditions for electron-deficient heterocycles like isoquinolines.

-

URL:[Link]

-

Commercial Availability & Physical Properties

-

Source: BLD Pharm Product Page for CAS 2225879-25-2.[2]

- Relevance: Verification of substr

-

Sources

Palladium-catalyzed cross-coupling of 6-Bromo-7-fluoroisoquinolin-3-amine

Executive Summary

The scaffold 6-Bromo-7-fluoroisoquinolin-3-amine (CAS: 2225879-25-2) represents a privileged pharmacophore in kinase inhibitor discovery. The isoquinoline core provides a rigid bicyclic template, while the 3-amino group often serves as a critical hydrogen bond donor in the ATP-binding pocket.

However, functionalizing this scaffold via Palladium-catalyzed cross-coupling presents a "push-pull" synthetic challenge:

-

The "Push" (Activation): The 7-fluoro substituent exerts a strong inductive effect (

), activating the adjacent 6-bromo site for oxidative addition. -

The "Pull" (Inhibition): The free 3-amino group (

) and the isoquinoline nitrogen (

This guide provides optimized protocols to overcome these competing factors, ensuring high yields and reproducibility without the need for protecting groups.

Part 1: Mechanistic Insight & Chemical Logic

To optimize the reaction, we must understand the electronic landscape of the substrate.

The Ortho-Fluoro Activation Effect

The fluorine atom at C7 is crucial. Unlike a simple phenyl bromide, the C6-Br bond in this scaffold is significantly weakened by the electron-withdrawing nature of the ortho-fluorine and the para-nitrogen (isoquinoline ring).

-

Impact: Oxidative Addition (OA) of Pd(0) into the C-Br bond is faster than in non-fluorinated analogues.

-

Risk: This increased reactivity can lead to higher rates of protodehalogenation (replacement of Br with H) if the Transmetallation (TM) step is slow or if moisture is present.

The Catalyst Poisoning Challenge

The 3-amino group is a competitive ligand. In standard systems (e.g.,

-

Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands create a steric shield that prevents the substrate's amine from binding to the metal center while promoting the coupling reaction.

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard Suzuki cycle versus the "off-cycle" inhibition caused by the free amine.

Figure 1: Catalytic cycle showing the productive Suzuki pathway (Green/Yellow) versus the competing amine poisoning pathway (Red).

Part 2: Experimental Protocols

Two protocols are provided: Method A (Suzuki-Miyaura) for carbon-carbon bond formation, and Method B (Buchwald-Hartwig) for carbon-nitrogen bond formation.

Method A: Suzuki-Miyaura Cross-Coupling

Best for: Attaching aryl, heteroaryl, or vinyl groups to the C6 position.

Rationale: We utilize XPhos Pd G3 , a precatalyst that releases the active Pd(0)-XPhos species efficiently. XPhos is bulky enough to prevent the 3-amino group from interfering.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 6-Bromo-7-fluoroisoquinolin-3-amine | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |

| XPhos Pd G3 | 0.02 - 0.05 | Catalyst (Pre-activated) |

|

Step-by-Step Protocol:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the isoquinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (2-5 mol%).

-

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalyst).[1]

-

Solvent Addition: Add degassed THF (or Dioxane) via syringe.

-

Base Addition: Add the degassed aqueous

solution (2.0 equiv).-

Note: A biphasic system (THF/Water) often solubilizes the polar amino-isoquinoline better than anhydrous conditions.

-

-

Reaction: Heat the mixture to 60–80 °C for 2–12 hours.

-

Monitor: Check LC-MS.[2] The 7-F activation usually makes this reaction fast. If protodehalogenation (M-Br

M-H) is observed, lower the temperature to 50 °C and increase boronic acid to 1.5 equiv.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3] Dry over

. -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Buchwald-Hartwig Amination

Best for: Displacing the C6-Br with a secondary amine.

Rationale: BrettPhos or RuPhos are the ligands of choice. RuPhos is exceptional for secondary amines; BrettPhos is preferred for primary amines. We use a weak base (

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 6-Bromo-7-fluoroisoquinolin-3-amine | 1.0 | Limiting Reagent |

| Amine Partner | 1.2 | Nucleophile |

| RuPhos Pd G3 | 0.02 - 0.05 | Catalyst |

|

Step-by-Step Protocol:

-

Drying: Ensure all reagents are strictly anhydrous. Water inhibits this cycle significantly.

-

Setup: Charge vial with substrate, Pd-precatalyst, and base (

). Purge with Argon. -

Addition: Add anhydrous solvent and the liquid amine partner via syringe.

-

Reaction: Heat to 80–100 °C .

-

Note: The 7-fluoro group aids the oxidative addition, but the steric bulk of the incoming amine might require higher temperatures compared to the Suzuki coupling.

-

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Part 3: Optimization & Troubleshooting

Workflow Decision Tree

Use this logic flow to determine the optimal conditions for your specific coupling partner.

Figure 2: Experimental decision tree for selecting solvent and catalyst systems.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Catalyst decomposition (Pd-black).[4][5] Ligand is not protecting Pd from the amine substrate. | Switch to XPhos or SPhos . Ensure strict oxygen-free conditions. |

| No Reaction (SM remains) | Oxidative addition failure or complete catalyst poisoning. | Increase Temp to 100°C. Switch to Pd-G4 precatalysts. |

| Protodehalogenation (Product is H instead of R) | "7-Fluoro Effect" makes OA too fast; Transmetallation is too slow. | Dry the solvent (remove water source). Increase concentration of Boronic Acid. |

| Low Solubility | Isoquinoline stacking. | Use n-Butanol or DMF as cosolvents. |

References

-

Suzuki-Miyaura Coupling of Amino-Heterocycles

-

Title: "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile."[3]

- Source: BenchChem Application D

-

URL: (General reference for isoquinoline couplings).

-

-

Buchwald-Hartwig Amination Methodology

- Title: "Buchwald-Hartwig Amin

- Source: Organic Chemistry Portal / Wikipedia.

-

URL:

-

Catalyst Selection for Amine-Containing Substrates

- Title: "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold." (Analogous electronic systems).

- Source: Bioorganic Chemistry (PubMed).

-

URL:

-

Substrate Data

- Title: "6-Bromo-7-fluoroisoquinolin-3-amine (CAS 2225879-25-2)

- Source: Sigma-Aldrich / Merck.

-

URL: (Note: Search by CAS 2225879-25-2 if direct link expires).

-

Electronic Effects in Cross-Coupling

Sources

Synthesis and Evaluation of Novel IDO1/TDO Inhibitors Derived from 3-Aminoisoquinoline Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) derived from a 3-aminoisoquinoline scaffold. This document is intended to serve as a practical resource, combining established synthetic methodologies with robust biochemical and cell-based assay protocols to facilitate the discovery and development of novel therapeutics in immuno-oncology and other relevant disease areas.

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

The enzymes IDO1 and TDO are critical regulators of tryptophan metabolism, catalyzing the initial and rate-limiting step in the kynurenine pathway.[1] In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming creates an immune-tolerant environment that allows tumors to evade immune surveillance.[2] Consequently, the inhibition of IDO1 and/or TDO has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[2] The 3-aminoisoquinoline scaffold has been identified as a promising starting point for the development of potent and selective IDO1/TDO inhibitors.[4][5]

Section 1: Synthesis of 3-Aminoisoquinoline-Based IDO1/TDO Inhibitors

The synthesis of the target inhibitors is a multi-step process that begins with the construction of the core 3-aminoisoquinoline scaffold, followed by functionalization to introduce the necessary pharmacophoric elements for potent enzyme inhibition. The following sections outline a representative synthetic route, drawing upon established named reactions and modern coupling techniques.

Core Scaffold Synthesis: The Bischler-Napieralski Reaction

A robust method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5][6][7] This reaction is a powerful tool for the formation of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the desired aromatic isoquinoline.[6]

Conceptual Synthetic Workflow

Caption: General synthetic workflow for 3-aminoisoquinoline-based inhibitors.

Protocol: Synthesis of a Representative 3-Aminoisoquinoline Precursor

This protocol outlines the synthesis of a generic 3-aminoisoquinoline precursor, which can then be further elaborated.

Materials:

-

β-phenylethylamine derivative

-

Acetyl chloride

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Palladium on carbon (10%)

-

Solvents: Dichloromethane (DCM), Toluene, Methanol

-

Reagents for amination (e.g., sodium amide or reagents for a cross-coupling reaction)

Procedure:

-

Amide Formation: To a solution of the β-phenylethylamine derivative (1.0 eq) in DCM at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene and add POCl₃ (2.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.[6][8] Monitor by TLC. After cooling to room temperature, carefully quench the reaction by pouring it onto ice. Basify with a concentrated NaOH solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 3,4-dihydroisoquinoline.

-

Aromatization: Dissolve the crude 3,4-dihydroisoquinoline in methanol and add 10% Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the isoquinoline core.

-

Amination: The introduction of the amino group at the 3-position can be achieved through various methods. One classical approach is the Chichibabin reaction using sodium amide, though this can have regioselectivity issues. A more modern and controlled approach involves the use of a halogenated isoquinoline precursor and subsequent Buchwald-Hartwig amination.

Functionalization via Amide Coupling and Suzuki Coupling

With the 3-aminoisoquinoline precursor in hand, the final inhibitor can be assembled through standard amide bond formation and, if required, a Suzuki cross-coupling reaction to introduce biaryl fragments.

1.3.1. Amide Coupling Protocol

Materials:

-

3-Aminoisoquinoline precursor

-

Carboxylic acid of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[9][10]

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the 3-aminoisoquinoline precursor (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

1.3.2. Suzuki Coupling for Biaryl Scaffolds

Should the inhibitor design require a biaryl moiety, a Suzuki coupling can be employed.[11][12][13]

Materials:

-

Halogenated isoquinoline derivative

-

Arylboronic acid or ester

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

2 M Na₂CO₃ solution

-

Toluene/Ethanol mixture

Procedure:

-

In a round-bottom flask, combine the halogenated isoquinoline (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

-

Add a 3:1 mixture of toluene and ethanol, followed by the 2 M Na₂CO₃ solution.

-

De-gas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 80-90 °C and stir overnight under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Section 2: Protocols for Inhibitor Evaluation

Once the target compounds are synthesized and purified, their inhibitory activity against IDO1 and TDO must be determined. This section provides detailed protocols for both biochemical and cell-based assays.

In Vitro IDO1/TDO Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the activity of the recombinant IDO1 or TDO enzyme.

Enzymatic Assay Workflow

Caption: Workflow for the in vitro enzymatic assay.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

L-Tryptophan

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., ascorbic acid, methylene blue)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Plate reader capable of measuring absorbance at 321 nm

Protocol:

-

Prepare Reagents: Prepare a stock solution of L-tryptophan in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the recombinant IDO1 or TDO enzyme to all wells except the negative control.

-

Initiate Reaction: Start the reaction by adding the L-tryptophan solution to all wells.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[14]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16]

| Parameter | Typical Concentration/Condition |

| Enzyme Concentration | 5-20 nM |

| L-Tryptophan | 200 µM |

| Ascorbic Acid | 10 mM |

| Methylene Blue | 10 µM |

| Incubation Time | 30-60 minutes |

| Detection Wavelength | 321 nm |

Cell-Based IDO1/TDO Assay

This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context, providing a more physiologically relevant assessment of potency.[10][17][18][19]

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3) or TDO (e.g., A172)[2][18]

-

Cell culture medium and supplements

-

Interferon-gamma (IFNγ) for IDO1 induction

-

Test compounds dissolved in DMSO

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction (for IDO1 assay): Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[10][18]

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

-

Kynurenine Measurement: Collect the cell culture supernatant. Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge. Transfer the supernatant to a new plate and add a reagent like p-dimethylaminobenzaldehyde, which reacts with kynurenine to form a colored product.

-

Detection: Measure the absorbance at 480 nm.

-

Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each well and determine the percent inhibition. Calculate the EC₅₀ value.

| Parameter | Typical Concentration/Condition |

| Cell Seeding Density | 10,000 - 30,000 cells/well |

| IFNγ Concentration | 50-100 ng/mL |

| Compound Incubation | 24-48 hours |

| Kynurenine Detection | p-dimethylaminobenzaldehyde |

| Detection Wavelength | 480 nm |

Section 3: Troubleshooting and Expert Insights

Synthesis:

-

Low Yields in Bischler-Napieralski: Ensure anhydrous conditions as the reagents are moisture-sensitive. The choice of dehydrating agent and reaction temperature can significantly impact the yield.[7][20]

-

Amide Coupling Issues: For sterically hindered amines or carboxylic acids, alternative coupling reagents like HATU or COMU may be more effective.[9]

-

Purification Challenges: The basic nature of the isoquinoline core can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine can improve peak shape.

Assays:

-

High Background in Enzymatic Assays: This can be due to compound precipitation or interference with the detection method. Including a "no enzyme" control for each compound concentration can help identify such artifacts.[21][22]

-

Low Signal in Cell-Based Assays: Ensure adequate IDO1 induction by IFNγ by checking IDO1 protein levels via Western blot. The health and passage number of the cells can also affect enzyme expression.[23]

-

IC₅₀ vs. EC₅₀: It is important to distinguish between the IC₅₀ obtained from the enzymatic assay (a measure of direct enzyme inhibition) and the EC₅₀ from the cell-based assay (which reflects cell permeability and intracellular target engagement).

References

-

Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. (2024). Available at: [Link]

-

Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors | Request PDF. ResearchGate. (n.d.). Available at: [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Bischler–Napieralski reaction. Wikipedia. (2023). Available at: [Link]

-

A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. ResearchGate. (2017). Available at: [Link]

- Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. (n.d.).

-

Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. (2018). Available at: [Link]

-

IDO/TDO Screening Services. BPS Bioscience. (n.d.). Available at: [Link]

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.).

-

Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (2018). Available at: [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). Available at: [Link]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- Preparation and Properties of Isoquinoline. (n.d.).

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (n.d.).

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. (2022). Available at: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. PMC. (2012). Available at: [Link]

- The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society. (1951).

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. (2025). Available at: [Link]

-

How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. (2020). Available at: [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. (2022). Available at: [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. (2018). Available at: [Link]

-

The Preparation of 3-Aminoisoquinoline and Related Compounds. datapdf.com. (n.d.). Available at: [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (2022). Available at: [Link]

-

In-cell Western Assays for IC50 Determination. Azure Biosystems. (2025). Available at: [Link]

- Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry. (2025).

- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and D

-

Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. (2018). Available at: [Link]

-

Identification and optimisation of next generation inhibitors of IDO1 and TDO. PMC. (2015). Available at: [Link]

-

Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. (n.d.). Available at: [Link]

-

SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. (2021). Available at: [Link]

- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. (n.d.).

-

Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. (n.d.). Available at: [Link]

- Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. (n.d.).

-

Isoquinoline synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. (2025). Available at: [Link]

-

Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ResearchGate. (2015). Available at: [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. (2023). Available at: [Link]

-

IDO and TDO - Cell based & biochemical assays. Tebubio. (2015). Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. juser.fz-juelich.de [juser.fz-juelich.de]

- 18. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Aminoisoquinoline Reactions

Welcome to the technical support center for troubleshooting catalyst poisoning in the synthesis of aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to construct these vital heterocyclic scaffolds.[1][2][3] Catalyst poisoning is a frequent and frustrating issue that can lead to stalled reactions, low yields, and difficulty in purification.[4][5]

This document provides in-depth, experience-driven advice in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis & Mitigation

Q1: My cross-coupling reaction to form an aminoisoquinoline has stalled or is giving very low yield. How can I determine if catalyst poisoning is the culprit?

A1: Stalled reactions are a classic symptom of catalyst deactivation, where poisoning is a primary suspect.[5][6] Before exploring other factors like reaction conditions or reagent quality, you can perform a simple diagnostic test:

-

Catalyst Spiking Test: In the stalled reaction mixture, add a fresh charge of the palladium catalyst and ligand (typically 0.5-1 mol%). If the reaction restarts and proceeds to a higher conversion, it strongly indicates that the initial catalyst was deactivated or "poisoned" by an impurity in the system. If there is no change, the issue may lie with other parameters like temperature, base, or solvent choice.[7]

Q2: What are the most common catalyst poisons I should be aware of in these reactions?

A2: Palladium catalysts are highly sensitive to a range of substances that can coordinate to the metal center more strongly than the desired reactants, effectively halting the catalytic cycle.[4][8] The primary offenders are:

-

Sulfur Compounds: This is the most common and potent class of poisons.[9] Even trace amounts of thiols, thioethers, thiophenes, or elemental sulfur can irreversibly bind to palladium.[6][10][11] These are often found as impurities in starting materials (especially aryl halides), reagents, or solvents.[12]

-

Nitrogen-Containing Heterocycles: While you are synthesizing an aminoisoquinoline, other unmasked nitrogen heterocycles (like pyridine or quinoline) present as impurities can act as competitive ligands and poison the catalyst.[8][13]

-

Phosphorus Compounds: Unwanted phosphines or phosphine oxides, sometimes arising from ligand degradation, can interfere with the active catalytic species.

-

Heavy Metals and Other Contaminants: Residual metals from previous synthetic steps or inorganic salts can sometimes deactivate the catalyst.[9]

Q3: I suspect sulfur impurities from my aryl halide starting material. How can I confirm this and remove them?

A3: Sulfur contamination from aryl halides is a frequent issue, especially if they are synthesized using reagents like thionyl chloride.[12]

Confirmation: A definitive confirmation requires analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with a sulfur-selective detector or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect elemental sulfur. However, a functional test is often more practical.

Removal Protocol: A highly effective method for removing trace sulfur compounds is treatment with activated carbon.[14]

Experimental Protocol 1: Activated Carbon Treatment for Aryl Halide Purification

-

Dissolution: Dissolve the suspect aryl halide in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to create a ~0.5 M solution.

-

Carbon Addition: Add 5-10% by weight of high-purity, activated carbon powder to the solution.[14]

-

Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. The high surface area of the carbon will adsorb the sulfur impurities.

-

Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm PTFE syringe filter to completely remove the fine carbon particles.

-

Solvent Removal: Remove the solvent under reduced pressure to recover the purified aryl halide.

-

Validation: Re-run a small-scale test reaction with the purified material. A significant improvement in yield compared to the untreated material validates the presence of a removable poison.

Q4: Can the choice of ligand or catalyst precursor help mitigate poisoning effects?

A4: Yes, the choice of catalyst system can have a significant impact on its robustness.

-

Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often create more stable and active palladium complexes.[15][16] These can sometimes outperform traditional ligands like PPh₃ in the presence of trace impurities because they promote faster rates for the desired catalytic steps (oxidative addition, reductive elimination), which can outcompete the poisoning process.

-

Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can sometimes offer more consistent performance than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can vary in quality.

Q5: My reaction involves a substrate with multiple coordinating functional groups. Could it be poisoning itself?

A5: This phenomenon, known as substrate inhibition or self-poisoning, is a definite possibility. If your aminoisoquinoline precursor contains unprotected functional groups like other amines, thiols, or certain N-heterocycles, they can coordinate to the palladium center and inhibit catalysis.[6]

Mitigation Strategies:

-

Protecting Groups: The most straightforward solution is to temporarily install a protecting group on the offending functionality.

-

Ligand Choice: Using a very strongly binding ligand can sometimes prevent the substrate from displacing it from the palladium coordination sphere.

-

Slow Addition: In some cases, adding the problematic substrate slowly over the course of the reaction can maintain its concentration at a low enough level to prevent catalyst saturation and poisoning.

Section 2: Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and solving catalyst poisoning issues.

Caption: Troubleshooting workflow for catalyst poisoning.

Section 3: Data Summary

The following table summarizes common catalyst poisons and their typical sources, providing a quick reference for potential contamination issues.

| Poison Class | Specific Examples | Common Sources | Relative Severity |

| Sulfur Compounds | Thiols, Thiophenes, H₂S, Elemental Sulfur (S₈) | Aryl halides (from chlorination reagents), solvents, natural gas-derived reagents, rubber septa.[11][12][17][18] | Severe |

| Nitrogen Compounds | Pyridine, Quinoline, Unprotected Amines | Impurities in starting materials, substrate self-poisoning, additives.[8][13] | Moderate to Severe |

| Halides (Excess) | Excess Iodide (I⁻) or Bromide (Br⁻) | High concentrations of halide salts, degradation of starting materials.[6] | Mild to Moderate |

| Other Elements | Heavy metals (Pb, Hg), Phosphorus compounds | Contamination from previous steps, ligand degradation.[9][19] | Moderate |

| Oxygen / Water | O₂, H₂O | Leaks in inert atmosphere setup, wet solvents or reagents.[6][18] | Mild to Severe |

References

- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.

- Albers, P. et al. Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 2001;173:275–286.

- chemeurope.com. Catalyst poisoning.

- Gabitto, J. & Tsouris, C. MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV.

- Yurkina, O.V. et al. Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. 2004.

- DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.

- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.

- Gremminger, P. et al. Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. 2025.

- Benchchem. Technical Support Center: Purification Strategies for Catalyst Residue Removal.

- Buchwald, S. L. et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC.

- StudySmarter. Catalyst Poisoning: Palladium & Platinum.

- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.

- Buchwald, S. L. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999;121:9550-9561.

- Unicat Catalyst Technologies, LLC. Purification.

- Taylor & Francis. Catalyst poisoning – Knowledge and References.

- Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. 2025.

- Daugulis, O. et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.

- Palladium-catalyzed Cross-coupling Reactions.

- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.

- ABCR. New Palladium Precatalysts For Cross-Coupling Reactions.

- Kwong, F. Y. et al. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024;101:438-459.

- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.

- Troubleshooting a C–N Coupling Reaction. Reddit. 2026.

- Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. 2024;16(4):127.

- Ananikov, V. P. et al. Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. ACS Publications.

Sources

- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Catalyst_poisoning [chemeurope.com]

- 9. scispace.com [scispace.com]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 16. media.abcr.com [media.abcr.com]

- 17. dcl-inc.com [dcl-inc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Support Center: Regioselectivity in Isoquinoline Functionalization

Introduction

Welcome to the technical support center for synthetic and medicinal chemists. This guide addresses common regioselectivity challenges encountered when functionalizing halogenated isoquinoline scaffolds, specifically focusing on the distinct reactivity of 6-bromo- and 7-fluoro-isoquinolines. As privileged structures in drug discovery, the precise modification of these skeletons is paramount.[1] This document provides in-depth, troubleshooting-focused FAQs to navigate the complexities of these reactions, ensuring predictable and high-yield outcomes in your research.

Frequently Asked Questions (FAQs)

Core Concepts & Reactivity

Q1: Why do 6-bromo- and 7-fluoro-isoquinoline exhibit such different reactivity in cross-coupling reactions?

A1: The difference is rooted in the fundamental principles of palladium-catalyzed cross-coupling, where the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[2]

-

6-Bromoisoquinoline: The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than a Carbon-Fluorine (C-F) bond. This makes it highly susceptible to oxidative addition by a Pd(0) catalyst. For standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the C-Br bond is the default reactive site.[3][4][5]

-

7-Fluoroisoquinoline: The C-F bond is the strongest single bond to carbon. Its high bond dissociation energy presents a large kinetic barrier for oxidative addition, rendering it largely unreactive under standard Pd-catalyzed conditions.[4] Activating C-F bonds for cross-coupling is a specialized area of research and typically requires harsh conditions or highly specialized catalyst systems, often involving strong electron-withdrawing groups on the ring.[6][7]

This inherent reactivity difference is the cornerstone of achieving regioselectivity. You can often perform chemistry at a C-Br bond in the presence of a C-F bond, a concept known as orthogonal functionalization.

Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr). Which substrate is better, 6-bromo or 7-fluoro-isoquinoline?

A2: 7-Fluoroisoquinoline is vastly superior for SNAr reactions. The mechanism of SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex).[8][9] The rate of this reaction is governed by two key factors:

-

Ring Activation: The ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate. The isoquinoline's nitrogen atom acts as an EWG, but the halogen's effect is also critical. Fluorine is the most electronegative halogen and strongly activates the ring towards nucleophilic attack through its powerful inductive effect.[1][9]

-

Leaving Group Ability: The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[9] While bromide is a better leaving group than fluoride in many contexts (like SN2 reactions), in SNAr, fluorine's ability to activate the ring is the dominant factor. Fluoride is readily expelled in the second step to restore aromaticity.[9]

Therefore, the 7-fluoro position is highly activated for substitution by nucleophiles like amines, alkoxides, or thiolates, whereas the 6-bromo position is significantly less reactive under SNAr conditions.

Troubleshooting Palladium-Catalyzed Cross-Coupling

Q3: I'm trying to run a Suzuki-Miyaura coupling on 6-bromoisoquinoline, but my yield is low and I see starting material decomposition. What's going wrong?

A3: This is a common issue when working with nitrogen-containing heterocycles.[10][11] The lone pair on the isoquinoline nitrogen can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst.[12] Here’s a checklist to troubleshoot this problem:

-